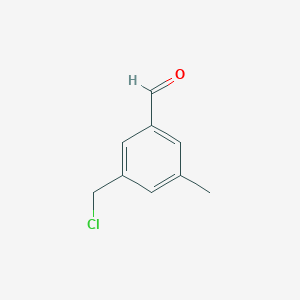

3-(Chloromethyl)-5-methylbenzaldehyde

Descripción

3-(Chloromethyl)-5-methylbenzaldehyde (CAS: 192819-68-4) is a substituted benzaldehyde derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzaldehyde ring. This compound is of significant interest in organic synthesis due to the reactivity of the chloromethyl group, which enables nucleophilic substitution reactions, making it a versatile precursor for pharmaceuticals, agrochemicals, and functional materials .

Propiedades

Fórmula molecular |

C9H9ClO |

|---|---|

Peso molecular |

168.62 g/mol |

Nombre IUPAC |

3-(chloromethyl)-5-methylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |

Clave InChI |

BSQUBHYYCRTJSY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)C=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Chloromethyl)-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methylbenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods:

In an industrial setting, the production of 3-(Chloromethyl)-5-methylbenzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(Chloromethyl)-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-(Chloromethyl)-5-methylbenzoic acid.

Reduction: 3-(Chloromethyl)-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

3-(Chloromethyl)-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry:

In the materials science field, 3-(Chloromethyl)-5-methylbenzaldehyde can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting materials.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon more electrophilic.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 3-(Chloromethyl)-5-methylbenzaldehyde with key analogs:

Key Observations :

- Reactivity : The chloromethyl group in 3-(Chloromethyl)-5-methylbenzaldehyde offers higher reactivity compared to the chloro group in 3-Chloro-5-methylbenzaldehyde, enabling alkylation or cross-coupling reactions .

- Polarity : Hydroxy-containing analogs (e.g., 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde) exhibit increased solubility in polar solvents due to hydrogen bonding .

- Steric Effects : Bulky substituents, such as benzyl in 3-Benzyl-5-chloro-2-hydroxybenzaldehyde, reduce reaction rates in sterically demanding syntheses .

Comparison of Reactivity

- 3-(Chloromethyl)-5-methylbenzaldehyde vs. 3-Chloro-5-methylbenzaldehyde :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.